Zinc ethylphenyldithiocarbamate
Description
Contextualization within Dithiocarbamate (B8719985) Chemistry
Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. These monoanionic ligands are known for their exceptional ability to form stable complexes with a wide array of metal ions, including transition metals. nih.gov The chemistry of dithiocarbamates is rich and versatile, stemming from the delocalization of the nitrogen lone pair electrons onto the sulfur atoms, which enhances the basicity of the sulfur centers. This electronic flexibility allows dithiocarbamates to stabilize metals in various oxidation states. wikipedia.org
The general synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. wikipedia.org These ligands typically bind to metals in a bidentate fashion through the two sulfur atoms, forming a four-membered chelate ring. researchgate.net However, monodentate and anisobidentate coordination modes are also known. nih.gov
Zinc ethylphenyldithiocarbamate is a specific example of a zinc dithiocarbamate complex. In the solid state, many zinc dithiocarbamate complexes, like zinc dimethyldithiocarbamate (B2753861), exist as dimers, where the zinc centers are five-coordinate. In solution, these dimers often break down into tetrahedral monomers. nih.gov The nature of the organic substituents on the nitrogen atom can influence the structure and reactivity of the resulting metal complex. semanticscholar.org
Significance in Contemporary Chemical Science
The significance of this compound and related zinc dithiocarbamate complexes in modern chemical science is multifaceted. A primary area of interest is their application as single-source precursors for the synthesis of zinc sulfide (B99878) (ZnS) nanomaterials. nih.govupm.edu.my The thermal decomposition of these complexes provides a controlled route to produce ZnS nanoparticles, nanowires, and nanorods with tunable sizes and morphologies. nih.govsemanticscholar.org These nanomaterials are of great interest for their applications in optoelectronic devices due to their unique photoluminescence and electroluminescence properties. nih.gov
Furthermore, zinc dithiocarbamate complexes have demonstrated considerable potential as catalysts. nih.gov For instance, zinc diethyldithiocarbamate (B1195824) has been shown to be an effective catalyst for the synthesis of high molecular weight polyurethanes, offering a less toxic alternative to traditional organotin catalysts. rsc.orgresearchgate.net This catalytic activity opens avenues for their use in the production of biocompatible polymers for biomedical applications. rsc.orgresearchgate.net
The compound also serves as a valuable accelerator in the vulcanization of rubber, a long-standing industrial application that continues to be relevant. chemicalbook.com Its role as an antioxidant in rubber-based adhesive systems has also been noted.
Scope of Academic Inquiry
The academic inquiry into this compound and its analogues is focused on several key areas. A significant portion of research is dedicated to understanding the mechanisms of their thermal decomposition to form ZnS nanomaterials. nih.govsemanticscholar.org This includes in-situ studies to probe the coordination changes of the zinc complex during the decomposition process. nih.gov
Another major research thrust is the exploration of their catalytic applications beyond rubber vulcanization. nih.govrsc.orgresearchgate.net Studies are investigating their efficacy in various organic transformations and polymerization reactions, aiming to develop more efficient and environmentally benign catalytic systems. rsc.orgresearchgate.net
The fundamental coordination chemistry of zinc dithiocarbamate complexes also remains an active area of investigation. Researchers are exploring how modifying the organic substituents on the dithiocarbamate ligand affects the resulting complex's structure, stability, and reactivity. researchgate.netsemanticscholar.org This includes the synthesis and characterization of new complexes with tailored properties.
Compound Information
| Compound Name | Synonyms | Molecular Formula | CAS Number |
| This compound | ZEPC, Nocceler PX, Accelerator PX | C₁₈H₂₀N₂S₄Zn | 14634-93-6 chemicalbook.com |
| Zinc dimethyldithiocarbamate | Ziram | C₆H₁₂N₂S₄Zn | 137-30-4 |
| Zinc diethyldithiocarbamate | ZDEC | C₁₀H₂₀N₂S₄Zn | 14324-55-1 |
| Carbon disulfide | CS₂ | 75-15-0 | |
| Zinc sulfide | ZnS | 1314-98-3 |
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 458.01 g/mol chemicalbook.com |
| Appearance | White to light yellow powder or crystal chemicalbook.com |
| Melting Point | 206-208 °C chemicalbook.com |
| Density | 1.50 g/cm³ chemicalbook.com |
| Water Solubility | 70 μg/L at 20 °C chemicalbook.com |
| Solubility in Organic Solvents | 160 mg/L at 20 °C chemicalbook.com |
Ligand Synthesis and Precursor Chemistry
The foundational step in producing this compound is the synthesis of the ethylphenyldithiocarbamate ligand. This is typically achieved through the reaction of a secondary amine with carbon disulfide in a basic medium. nih.gov
The formation of the ethylphenyldithiocarbamate ligand proceeds through the nucleophilic attack of the secondary amine, N-ethylaniline, on the electrophilic carbon atom of carbon disulfide. The reaction is generally conducted in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. nih.gov
The mechanism can be described in two primary steps:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of N-ethylaniline attacks the central carbon atom of carbon disulfide. This results in the formation of a zwitterionic intermediate, ethylphenyldithiocarbamic acid.
Deprotonation: The acidic proton on the nitrogen atom of the dithiocarbamic acid intermediate is abstracted by the base (e.g., OH⁻) present in the reaction medium. This deprotonation step is rapid and results in the formation of the stable ethylphenyldithiocarbamate anion and a water molecule.
This process yields an alkali metal salt of the ligand (e.g., sodium ethylphenyldithiocarbamate), which can then be used for complexation. nih.gov
Achieving a high yield and purity of the ethylphenyldithiocarbamate ligand is critical for the successful synthesis of the final zinc complex. Several reaction parameters must be carefully controlled.
Temperature: The reaction between amines and carbon disulfide is often exothermic. Maintaining a low temperature, typically below 4°C, is crucial to prevent the evaporation of the volatile carbon disulfide and to minimize the formation of unwanted side products like thioureas. nih.gov
Reagent Addition: Reagents should be added dropwise and with constant stirring. nih.gov This methodical addition helps to control the reaction temperature and ensures a homogenous reaction mixture, which increases selectivity towards the desired dithiocarbamate product. nih.gov
Stoichiometry: The molar ratio of the reactants (N-ethylaniline, carbon disulfide, and base) must be precise to ensure the complete conversion of the amine.
Purification: After the reaction, the resulting ligand salt precipitate can be washed with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials or organic impurities. Drying is typically performed in a desiccator over a drying agent like silica gel to prevent contamination and ensure the stability of the product. nih.gov
| Parameter | Optimal Condition | Rationale |
| Temperature | 0 - 4 °C | Controls exothermic reaction, prevents CS₂ evaporation, minimizes side products. |
| Reagent Addition | Dropwise with stirring | Ensures temperature control and reaction homogeneity, increases selectivity. nih.gov |
| Solvent | Ethanol (B145695), Water | Provides a medium for the reaction of the amine, base, and CS₂. |
| Purification Step | Washing with diethyl ether | Removes unreacted starting materials and organic impurities. |
| Drying | Desiccator (Silica Gel) | Removes moisture and prevents contamination of the final ligand salt. nih.gov |
Complexation Reactions and Approaches
Once the ethylphenyldithiocarbamate ligand is prepared, it is reacted with a zinc(II) salt to form the target complex. This can be accomplished through several different strategies. Dithiocarbamates are known to be excellent chelating agents for metal ions due to the presence of two donor sulfur atoms, which allows them to form stable complexes. nih.govnih.gov
In situ synthesis involves the formation of the this compound complex in a single reaction vessel without the isolation of the intermediate ligand salt. In this "one-pot" method, N-ethylaniline, carbon disulfide, a base, and a soluble zinc(II) salt (e.g., zinc acetate) are combined in a suitable solvent. mdpi.com The dithiocarbamate ligand is generated in the reaction mixture and immediately coordinates with the available zinc ions to form the final complex. This technique can be efficient and time-saving, though optimization of conditions is necessary to ensure the complete formation of the ligand before precipitation of the metal hydroxide.
The more common approach is a direct coordination reaction where the pre-synthesized and isolated alkali metal salt of ethylphenyldithiocarbamate is reacted with a zinc(II) salt. nih.gov Typically, an aqueous or ethanolic solution of a zinc salt, such as zinc chloride or zinc acetate dihydrate, is added dropwise to a stirring solution of the sodium or potassium ethylphenyldithiocarbamate ligand. nih.gov This results in the precipitation of the neutral this compound complex, which is generally insoluble in the reaction medium. A 2:1 ligand-to-metal molar ratio is typically used to yield the [Zn(L)₂] complex. The resulting precipitate is then collected by filtration, washed with water and a suitable organic solvent, and dried.
| Synthesis Approach | Description | Advantages | Disadvantages |
| In Situ Synthesis | Ligand and complex are formed in a single step in the same reaction vessel. | Time and resource efficient ("one-pot"). | Requires careful control of pH and reaction conditions to avoid side reactions. |
| Direct Coordination | The isolated ligand salt is reacted with a metal salt in a separate step. nih.gov | Better control over stoichiometry and purity of the final product. | More time-consuming due to the multi-step process. |
The conditions under which the complexation reaction occurs significantly impact the identity, purity, and characteristics of the final this compound product.
Stoichiometry: The molar ratio of the dithiocarbamate ligand to the zinc salt is a determining factor in the structure of the resulting complex. A 2:1 ligand-to-zinc ratio is standard for forming the neutral, tetrahedral, or square planar [Zn(S₂CNEtPh)₂] complex.
Solvent: The choice of solvent affects the solubility of the reactants and the product. Solvents like ethanol, methanol, or water are commonly used. The solvent can also play a role in the crystal structure and morphology of the precipitated complex. In some cases, coordinating solvents can interact with the zinc center. researchgate.net
Temperature: While ligand synthesis requires low temperatures, the complexation reaction can often be carried out at room temperature. However, elevated temperatures can lead to the thermal decomposition of the zinc dithiocarbamate complex, which is a known pathway for producing zinc sulfide (ZnS) nanoparticles. nih.govwhiterose.ac.uk Therefore, careful temperature control is essential to isolate the desired coordination complex.
pH: The pH of the reaction medium must be controlled to ensure the dithiocarbamate ligand remains in its anionic form and to prevent the precipitation of zinc hydroxide, which can occur under strongly basic conditions.
Structure
2D Structure
Properties
IUPAC Name |
zinc;N-ethyl-N-phenylcarbamodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H11NS2.Zn/c2*1-2-10(9(11)12)8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3,(H,11,12);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNUDJAXRXUZQS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)[S-].CCN(C1=CC=CC=C1)C(=S)[S-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S4Zn | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14634-93-6 | |
| Record name | (T-4)-Bis(N-ethyl-N-phenylcarbamodithioato-κS,κS′)zinc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14634-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc ethylphenyldithiocarbamate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014634936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc, bis(N-ethyl-N-phenylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Zinc bis(N-ethyl-N-phenyldithiocarbamate) | |
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Structural Elucidation and Coordination Geometry of Zinc Ethylphenyldithiocarbamate Complexes
Fundamental Coordination Sphere Analysis
The foundational structure of simple zinc ethylphenyldithiocarbamate complexes typically involves a four-coordinate zinc center with bidentate ligands.
Zinc(II) ions, having a d¹⁰ electronic configuration, exhibit flexibility in their coordination arrangements but most commonly form a four-coordinate tetrahedral geometry. scispace.com This is the predominant and most stable geometry for many zinc(II) dithiocarbamate (B8719985) complexes, including those with ethylphenyl substituents. researchgate.netresearchgate.net In the solid state, these complexes can exist as monomers or, frequently, as dimeric structures. researchgate.net For instance, in the absence of coordinating solvents, zinc dithiocarbamate complexes often break down into tetrahedral monomers when dissolved. nih.govrsc.org The structure of bis(N-isobutyl-N-propyl-dithiocarbamato-κ²S,S′)zinc(II), for example, shows two bidentate dithiocarbamate ligands forming a chelate with the Zn(II) ion in a tetrahedral geometry. researchgate.net Similarly, a distorted tetrahedral geometry was observed for a monomeric complex of bis(N-benzyl-N-(4-methoxybenzyl)dithiocarbamato-S,S)zinc(II). researchgate.net
Advanced Structural Characterization Techniques
Advanced analytical methods are essential for determining the precise three-dimensional structure and understanding the variability in the coordination sphere of these complexes.
While tetrahedral geometry is common for zinc(II) complexes, they are known to display a range of coordination numbers and geometries due to the flexibility of the d¹⁰ zinc ion. scispace.com Zinc dithiocarbamate complexes can adopt five-coordinate or six-coordinate arrangements, leading to geometries such as trigonal bipyramidal, square pyramidal, or octahedral. scispace.com
Often, these higher coordination numbers and distorted geometries arise in dimeric or polymeric structures. In some dimeric zinc dithiocarbamate complexes, each zinc ion is coordinated to two bidentate chelating dithiocarbamate anions and is also bridged by a sulfur atom from an adjacent dithiocarbamate ligand, resulting in a distorted trigonal bipyramidal geometry. acs.org For example, the molecular structure of a dinuclear zinc(II) morpholinyldithiocarbamate complex features each zinc ion bonded to two bidentate dithiocarbamate anions, with one acting as a chelating ligand and the other as a bridge, leading to a tetrahedrally distorted geometry around each zinc center. nih.gov The structural index τ is often used to describe the geometry of five-coordinate complexes, where τ = 0 for an ideal square pyramid and τ = 1 for an ideal trigonal bipyramid. researchgate.net
Table 1: Selected Bond Distances from X-ray Diffraction Studies of Zinc Dithiocarbamate Complexes
| Complex | Zn–S Bond Distances (Å) | Reference |
| [Zn(S₂CNMe₂)₂]₂ (dimer) | 2.31, 2.33 (terminal); 2.37, 2.43 (bridging); 3.03 (long interaction) | nih.gov |
| [Zn(L⁵)]₂ (L⁵ = pyridyl-dithiocarbamate) | 2.48, 2.49 | mdpi.com |
The coordination geometry of this compound can be significantly altered by the introduction of auxiliary ligands, particularly nitrogen-donor ligands like pyridine (B92270) or bipyridine. scispace.comresearchgate.net The reaction of zinc dithiocarbamate complexes with such ligands can lead to the formation of five- or six-coordinate adducts with square pyramidal or octahedral geometries. researchgate.net
For instance, the addition of an amine ligand like oleylamine (B85491) to a zinc dithiocarbamate complex can result in a five-coordinate species. nih.govrsc.org In the complex [Zn(ppdtc)₂(bipy)] (where ppdtc is a dithiocarbamate and bipy is bipyridyl), the steric influence of the bipyridyl ligand causes variations in the Zn-S bond lengths. scispace.com Similarly, in pyridyl-substituted dithiocarbamate complexes, the pyridyl nitrogen can coordinate to a neighboring zinc atom, leading to the formation of coordination polymers with increased coordination numbers. This can result in one-dimensional chains or two-dimensional arrays, changing the geometry from simple tetrahedral to more complex structures like a five-coordinate NS₄ donor set or a six-coordinate trans-N₂S₄ environment. mdpi.com
Interatomic Distances and Bond Angle Analysis
The geometry of zinc(II) dithiocarbamate complexes is diverse, with tetrahedral being the most common four-coordinate geometry. scispace.com However, the specific case of zinc(II) bis(N-alkyl-N-phenyldithiocarbamate) presents a more complex arrangement. scispace.com In these structures, the zinc center is involved in a dimeric formation, leading to a coordination environment that can be described as distorted trigonal bipyramidal. researchgate.net
The dithiocarbamate ligand coordinates to the zinc ion through its two sulfur atoms. researchgate.net The carbon-sulfur bond lengths within the chelate ring are typically found to be intermediate between the values expected for a C-S single bond and a C=S double bond. researchgate.net This delocalization of pi-electron density is a characteristic feature of the dithiocarbamate moiety.
In related penta-coordinated zinc dithiocarbamate complexes, Zn-S bond lengths have been observed in the range of approximately 2.34 Å to 2.42 Å. scispace.com The bond angles around the zinc center deviate significantly from ideal geometries due to the constraints of the chelate rings and the formation of extended structures. For instance, in a five-coordinate zinc dithiocarbamate complex, a key angle involving the sulfur and nitrogen donor atoms was reported to be 129.62°, larger than the ideal 120°, a distortion attributed to the steric demands of the ligands. scispace.com
Table 1: Representative Interatomic Distances and Bond Angles for Zinc Dithiocarbamate Complexes
| Parameter | Atom Pair/Triplet | Typical Value/Range |
| Bond Length | Zn-S | ~ 2.34 - 2.43 Å |
| Bond Length | C-S (chelate) | Intermediate between single and double bond |
| Bond Angle | S-Zn-S (chelate) | ~ 75-78° |
| Bond Angle | S-Zn-N | ~ 130° (in adducts) |
Note: These values are representative and can vary based on the specific crystalline form and molecular environment.
Supramolecular Assembly and Extended Structures
A defining structural feature of this compound is its tendency to form extended structures, most notably centrosymmetric dimers. scispace.com Unlike simple monomeric tetrahedral complexes, the structure of zinc bis(N-alkyl-N-phenyldithiocarbamate) involves a bridging bond between a zinc atom and a sulfur atom from an adjacent complex unit. scispace.com
In this dimeric arrangement, each dithiocarbamate ligand acts as a bidentate chelator to its primary zinc center. scispace.com Additionally, one of the sulfur atoms of the dithiocarbamate ligand forms a coordinate bond with the neighboring zinc atom, creating a bridge. This results in a binuclear structure where the dithiocarbamate ligands are non-symmetrically coordinated. scispace.com This bridging leads to the formation of a supramolecular assembly. Other zinc dithiocarbamate complexes have been observed to form unique multilayered sheet-like frameworks sustained by weaker interactions such as C-H···π interactions. researchgate.netresearchgate.net The formation of these dimers or extended networks is a crucial aspect of the solid-state chemistry of this compound. scispace.com
Spectroscopic Characterization and Vibrational Analysis
Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical insights into the molecular structure of Zinc ethylphenyldithiocarbamate. Dithiocarbamates, as a class of compounds, exhibit distinctive spectral bands that are instrumental in their identification and characterization. researchgate.net The primary regions of interest in the vibrational spectrum of this compound include the stretching frequencies of the C-N and C-S bonds within the dithiocarbamate (B8719985) ligand, as well as the vibrational modes of the metal-sulfur bond.
The thioureide moiety (S₂C-N) is central to the dithiocarbamate ligand, and its vibrational characteristics are sensitive to the electronic environment and coordination to the metal center. The C-N stretching frequency, often denoted as ν(C-N), and the C-S stretching frequency, ν(C-S), are two of the most diagnostic peaks in the IR and Raman spectra of dithiocarbamate complexes. researchgate.net
The ν(C-N) band in dithiocarbamates typically appears in the region of 1450-1550 cm⁻¹. This frequency is higher than that of a typical C-N single bond, suggesting a significant double bond character due to the delocalization of the nitrogen lone pair electrons into the C-S bonds. For some dithiocarbamate complexes, a band at 1232 cm⁻¹ has been attributed to the ν(C-N) stretching vibration. researchgate.net
The C-S stretching frequency provides further information about the ligand's structure. A single, strong band for ν(C-S) in the region of 950-1050 cm⁻¹ is indicative of a symmetrically coordinated dithiocarbamate ligand. In contrast, the appearance of a doublet in this region suggests an asymmetric coordination. For certain dithiocarbamate compounds, the ν(C-S) band has been observed at approximately 642 cm⁻¹. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |
| ν(C-N) | 1450-1550 | Indicates significant double bond character. |
| ν(C-S) | 950-1050 | A single band suggests symmetric coordination. |
The coordination of the sulfur atoms of the dithiocarbamate ligand to the zinc metal center gives rise to characteristic metal-sulfur (M-S) vibrational modes. These vibrations are typically observed in the far-infrared region of the spectrum, generally between 300 and 500 cm⁻¹. The presence of a new band in the IR spectrum of the complex, which is absent in the spectrum of the free ligand, is strong evidence for the formation of the M-S bond. researchgate.net
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| ν(Zn-S) | 300-500 |
Infrared spectroscopy is a valuable tool for determining the coordination mode of the dithiocarbamate ligand, which can bind to a metal center in either a symmetric or asymmetric bidentate fashion. ijates.com In a symmetrically bidentate coordination, both sulfur atoms of the ligand are bonded equally to the metal ion. This results in a single, sharp absorption band for the ν(C-S) stretching vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of magnetically active nuclei, such as ¹H and ¹³C, within the this compound molecule.
¹H NMR spectroscopy is used to identify the different types of protons present in the molecule and their connectivity. The spectrum of this compound is expected to show signals corresponding to the protons of the ethyl and phenyl groups.
The protons of the ethyl group (-CH₂CH₃) will give rise to two distinct signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with each other. The exact chemical shifts of these signals can be influenced by the electronic environment around the nitrogen atom.
The protons of the phenyl group will appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The substitution pattern on the phenyl ring will determine the multiplicity and integration of these signals. For a monosubstituted phenyl group, a complex multiplet is often observed.
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
| Phenyl-H | 7.0 - 8.0 | Multiplet |
| Methylene (-CH₂-) | ~3.5 - 4.0 | Quartet |
| Methyl (-CH₃) | ~1.0 - 1.5 | Triplet |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. A key signal in the ¹³C NMR spectrum of this compound is that of the carbon atom in the NCS₂ group. This carbon is highly deshielded due to its bonding to two sulfur atoms and a nitrogen atom. Its chemical shift is typically found in the range of 190-210 ppm. The precise chemical shift of the NCS₂ carbon can provide insights into the electronic structure and coordination of the dithiocarbamate ligand. researchgate.net
The spectrum will also show signals for the carbons of the ethyl and phenyl groups. The ethyl carbons will appear in the aliphatic region, while the phenyl carbons will be observed in the aromatic region of the spectrum.
| Carbon Type | Expected Chemical Shift (ppm) |
| NCS₂ | 190 - 210 |
| Phenyl-C | 120 - 140 |
| Methylene (-CH₂-) | ~40 - 50 |
| Methyl (-CH₃) | ~10 - 20 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy
The electronic absorption spectrum of zinc dithiocarbamate complexes, including this compound, is characterized by intense absorption bands in the ultraviolet region. These absorptions are typically attributed to intra-ligand and charge-transfer transitions rather than d-d transitions. For instance, the UV-Vis spectra of various zinc(II) dithiocarbamate complexes show strong absorption bands that are crucial for understanding their electronic structure. researchgate.net The coordination of the dithiocarbamate ligand to the zinc center influences the electronic environment, leading to characteristic spectral features. mdpi.com
| Transition Type | Typical Wavelength Range (nm) | Molar Extinction Coefficient (ε) |
| Intra-ligand (π → π*) | 250-290 | High |
| Ligand-to-Metal Charge Transfer (LMCT) | 290-350 | High |
Ligand-to-Metal Charge Transfer (LMCT) Transitions
In this compound, the zinc ion is in a +2 oxidation state with a completely filled d-orbital (d¹⁰ configuration). The dithiocarbamate ligand, with its electron-rich sulfur atoms, acts as a potent electron donor. Consequently, the electronic spectrum is dominated by Ligand-to-Metal Charge Transfer (LMCT) transitions. libretexts.org These transitions involve the excitation of an electron from a molecular orbital that is primarily ligand in character (originating from the sulfur atoms) to a molecular orbital that is primarily metal in character (the empty s or p orbitals of zinc). libretexts.org
The energy of these LMCT bands is sensitive to the nature of the substituents on the nitrogen atom of the dithiocarbamate ligand and the coordination geometry around the zinc center. mdpi.com These transitions are typically intense, with high molar extinction coefficients (ε), and appear at lower energies (longer wavelengths) compared to the intra-ligand π → π* transitions. libretexts.org The presence of these strong LMCT bands is a hallmark of transition metal complexes with π-donating ligands. libretexts.org In some zinc complexes, these charge-transfer processes can lead to the population of triplet excited states. nih.gov
d-d Electronic Transitions in Related Zinc Dithiocarbamates
Electronic transitions between d-orbitals, known as d-d transitions, are responsible for the characteristic colors of many transition metal complexes. libretexts.org However, for a zinc(II) complex like this compound, d-d transitions are not observed. libretexts.orgyoutube.com This is because the zinc(II) ion has a d¹⁰ electronic configuration, meaning all five d-orbitals are completely filled. libretexts.org
For a d-d transition to occur, an electron must be promoted from a lower-energy d-orbital to a higher-energy d-orbital that is not fully occupied. Since there are no vacant positions in the d-orbitals of Zn(II), such transitions are impossible. libretexts.org Therefore, the electronic spectra of zinc complexes are devoid of the weak, Laporte-forbidden d-d absorption bands that are characteristic of other first-row transition metals with partially filled d-orbitals. youtube.com
Mass Spectrometric Investigations for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight and elucidate the structure of compounds. For this compound, techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed. In the solid state, zinc dithiocarbamates often exist as dimers, [Zn(S₂CNR₂)₂]₂. nih.govnih.gov However, in solution, these can break down into monomeric species. nih.gov
Mass spectrometry can detect the molecular ion of the monomeric complex, [Zn(S₂CNEtPh)₂]⁺, or related fragments. For a similar compound, Zinc diethyldithiocarbamate (B1195824), ESI-MS analysis reveals ions corresponding to the complex. nih.gov Studies on related zinc dithiophosphate (B1263838) derivatives show the formation of anions like [Zn(DTP)₃]⁻ in the presence of excess ligand, which are readily detected by ESI-MS. monash.edu The fragmentation pattern can provide valuable information about the ligand structure and the metal-ligand bonding. For instance, native ESI-MS analysis of other zinc-containing biomolecules has shown that the zinc ion is retained within the complex even at high declustering potentials, indicating a strong metal-ligand bond. nih.gov
| Ion/Fragment | Description |
| [Zn(S₂CNEtPh)₂ + H]⁺ | Protonated molecular ion of the monomer |
| [Zn(S₂CNEtPh)]⁺ | Fragment corresponding to the loss of one ligand |
| [S₂CNEtPh]⁻ | Anion of the free ligand |
Hyphenated Techniques in Spectroscopic Characterization
Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex mixtures. springernature.comchemijournal.com For the analysis of dithiocarbamates, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable. researchgate.netnumberanalytics.com
These methods allow for the separation of the target analyte, this compound, from other components in a sample before it enters the mass spectrometer for identification and quantification. ijarnd.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective technique for analyzing non-volatile and thermally labile compounds like many metal complexes. researchgate.net The liquid chromatograph separates the components of a mixture, and the eluent is then introduced into the mass spectrometer. LC-MS can be used for the rapid analysis of dithiocarbamate complexes in various matrices. ijarnd.com
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact metal complexes due to their low volatility, GC-MS can be used to analyze the organic ligand portion of the molecule after a derivatization or decomposition step. researchgate.netijarnd.com The gas chromatograph separates volatile compounds, which are then identified by the mass spectrometer.
The coupling of these separation techniques with mass spectrometry provides high specificity, accuracy, and precision, making it a powerful tool for both qualitative and quantitative analysis. chemijournal.comresearchgate.net
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Electronic Structure Prediction
Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For zinc ethylphenyldithiocarbamate, this calculation would reveal precise bond lengths, bond angles, and dihedral angles. Such studies on analogous zinc dithiocarbamate (B8719985) complexes have confirmed a pseudo-tetrahedral geometry around the central zinc(II) ion. researchgate.net
The electronic structure, once the geometry is optimized, can be analyzed to understand the distribution of electrons within the molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Predicted Structural Parameters for this compound (Illustrative) No specific data found in the literature for this compound. Table is representative of typical outputs from DFT calculations.
| Parameter | Predicted Value |
|---|---|
| Zn-S Bond Length (Å) | Data not available |
| C-N Bond Length (Å) | Data not available |
| S-Zn-S Bond Angle (°) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
Vibrational Frequency Calculations and Experimental Correlation
Following geometry optimization, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. The resulting theoretical infrared (IR) and Raman spectra serve as a valuable tool for interpreting experimental spectroscopic data. For related zinc complexes, calculated spectra have shown excellent agreement with experimental findings, aiding in the assignment of spectral bands to specific molecular motions. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and atomic orbitals. This allows for a detailed examination of bonding and electronic interactions within the molecule.
Hybridization and Bonding Characteristics of the Zinc Center
NBO analysis provides a clear description of the hybridization of atomic orbitals. For this compound, this would characterize the nature of the orbitals used by the central zinc atom to form bonds with the sulfur atoms of the ethylphenyldithiocarbamate ligands. In similar zinc dithiocarbamate complexes, NBO analysis has been used to confirm the hybridization that leads to their pseudo-tetrahedral geometry. researchgate.net
Quantitative Analysis of Charge Transfer Interactions
A key feature of NBO analysis is its ability to quantify intramolecular charge transfer interactions through second-order perturbation theory. This analysis identifies significant "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals, providing a measure of their energetic stabilization. For this compound, this would reveal the extent of electron delocalization from the ligands to the central metal atom and within the ligand framework itself, which is crucial for understanding the stability and reactivity of the complex. researchgate.net
Table 2: NBO Analysis Summary for this compound (Illustrative) No specific data found in the literature for this compound. Table is representative of typical outputs from NBO analysis.
| Parameter | Description | Finding |
|---|---|---|
| Natural Atomic Charge | ||
| Zinc (Zn) | Charge on the central metal atom | Data not available |
| Sulfur (S) | Charge on the coordinating sulfur atoms | Data not available |
| Nitrogen (N) | Charge on the nitrogen atom | Data not available |
| Hybridization | ||
| Zn Center | Hybrid orbitals forming Zn-S bonds | Data not available |
| Donor-Acceptor Interactions |
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. It allows for the study of the dynamic behavior of systems, including conformational changes and interactions with other molecules, such as solvents or biological macromolecules. A search of existing research did not yield any studies where molecular dynamics simulations were applied specifically to this compound. researchgate.net Such simulations could, in principle, be used to study its behavior in different environments, for example, its aggregation properties or its interaction with polymer chains in a rubber matrix.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be an invaluable tool for elucidating the complex reaction mechanisms involving zinc dithiocarbamates in various chemical processes, most notably in the vulcanization of rubber. While specific computational studies on this compound are not extensively available in publicly accessible literature, comprehensive theoretical investigations have been conducted on its close analogue, zinc dimethyldithiocarbamate (B2753861) (ZDMC). These studies provide significant insights into the fundamental reaction pathways that are likely to be operative for this compound as well, given the similar electronic and structural nature of the dithiocarbamate ligands.
A pivotal DFT study on the ZDMC-activated sulfur vulcanization of butadiene-styrene rubber has shed light on the intricate mechanisms of both the vulcanization induction and the subsequent cross-linking periods. acs.org The research proposes a mechanism initiated by the pyrolysis of sulfur, which is facilitated by the presence of bimolecular ZDMC. This process leads to the insertion of sulfur into the zinc dithiocarbamate complex, generating highly reactive sulfurating agents. acs.org
The computational results indicate that these active sulfurating agents then react with the polymer chains, leading to the formation of cross-link precursors, specifically perthiols. acs.org Subsequently, the ZDMC complex plays a crucial role in promoting the cross-linking of these precursors to form the final vulcanized rubber network. acs.org This detailed mechanistic understanding, derived from computational models, underscores the dual role of zinc dithiocarbamates as both initiators and promoters of vulcanization.
The theoretical calculations have also highlighted the importance of the coordination environment of the zinc atom. The interaction of zinc with other components of the vulcanization system, such as accelerators and activators, is critical in forming the active complexes that drive the sulfur cross-linking reactions. mdpi.com
Further computational work has explored the decomposition of zinc dithiocarbamate complexes, which is a key step in their function as precursors for the synthesis of zinc sulfide (B99878) (ZnS) nanomaterials. In situ X-ray absorption spectroscopy (XAS) studies, complemented by computational modeling, have revealed that the coordination sphere of the zinc atom is modified by the reaction environment, such as the presence of primary amines. nih.gov This leads to the formation of intermediate complexes that have lower decomposition temperatures, facilitating the formation of ZnS nanoparticles. nih.gov
The table below summarizes key findings from a representative DFT study on a model zinc dialkyldithiocarbamate system, which can be considered analogous to the behavior of this compound.
| Reaction Step | Description | Key Computational Finding | Reference |
| Sulfur Pyrolysis | Ring-opening of the S8 molecule to form reactive sulfur species. | Bimolecular ZDMC facilitates the pyrolysis of sulfur, leading to the formation of active sulfurating agents. | acs.org |
| Precursor Formation | Reaction of the active sulfurating agent with the rubber polymer chain. | Generation of perthiol cross-link precursors on the polymer backbone. | acs.org |
| Cross-linking | Reaction between precursor-modified polymer chains to form sulfur cross-links. | ZDMC promotes the reaction between perthiol precursors to form the vulcanizate. | acs.org |
| Complex Decomposition | Thermal decomposition of the zinc dithiocarbamate complex. | Amine binding to the zinc center forms a 5-coordinate intermediate, lowering the decomposition temperature. | nih.gov |
These computational studies provide a molecular-level understanding of the reaction mechanisms that would be difficult to obtain through experimental methods alone. The elucidation of these pathways is crucial for the rational design of more efficient and environmentally benign vulcanization accelerators and for the controlled synthesis of nanomaterials.
Mechanisms of Action Non Clinical and Molecular Level
Antioxidant Activity Mechanisms
The antioxidant properties of zinc compounds are well-documented and are thought to arise from several indirect and direct mechanisms. While specific studies on zinc ethylphenyldithiocarbamate are limited, the general antioxidant activities of zinc and related dithiocarbamates provide significant insights. nih.govnih.gov
Zinc ions play a crucial role in protecting proteins and enzymes from oxidative damage by safeguarding their free sulfhydryl (-SH) groups. nih.govnih.gov These groups are highly susceptible to oxidation, which can lead to conformational changes and loss of protein function. Zinc can bind to these sulfhydryl groups, shielding them from reactive oxygen species (ROS) and thereby preserving the structural integrity and function of essential biomolecules. nih.gov This protective action is a fundamental aspect of the antioxidant capacity of zinc-containing compounds. nih.gov
Another significant antioxidant mechanism of zinc involves its ability to compete with redox-active transition metals like iron and copper for binding sites on proteins and cell membranes. nih.govnih.gov Iron and copper can participate in Fenton and Haber-Weiss reactions, which generate highly damaging hydroxyl radicals. By displacing these pro-oxidant metals, zinc, which is redox-inert, can effectively inhibit the site-specific formation of ROS and mitigate oxidative damage. nih.gov
Zinc is a potent inducer of metallothioneins (MTs), a family of cysteine-rich, low-molecular-weight proteins. nih.govnih.govnih.gov MTs play a critical role in zinc homeostasis and detoxification of heavy metals. nih.gov Furthermore, they are powerful antioxidants, capable of scavenging free radicals. nih.gov Studies on zinc diethyldithiocarbamate (B1195824), a closely related compound, have shown that it can activate the metal-responsive transcription factor 1 (MTF-1), which in turn upregulates the expression of MT genes. nih.gov This induction of the endogenous MT system represents a significant indirect antioxidant mechanism. nih.govnih.gov
Table 1: Induction of Metallothionein (B12644479) by a Related Zinc Dithiocarbamate (B8719985)
| Compound | Cellular Effect | Molecular Pathway | Reference |
| Zinc Diethyldithiocarbamate | Increased MT-1A, MT-1E, and MT-2A mRNA levels and metallothionein protein induction in vascular endothelial cells. | Activation of the MTF-1/MRE pathway. | nih.gov |
Zinc has been shown to modulate key inflammatory and antioxidant signaling pathways, notably the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.govnih.gov NF-κB is a transcription factor that plays a central role in inflammatory responses and can be activated by oxidative stress. Research indicates that zinc can suppress the activation of NF-κB. nih.govnih.gov One of the key mechanisms for this inhibition is through the induction of the zinc-finger protein A20. nih.gov A20, in turn, can inhibit the IκB kinase (IKK) complex, a critical component in the NF-κB activation cascade. nih.gov By upregulating A20, zinc can effectively downregulate the expression of pro-inflammatory cytokines and adhesion molecules that are under the control of NF-κB. nih.govnih.gov While this has been demonstrated for zinc in general, it is a plausible mechanism for zinc-containing compounds like this compound.
Table 2: Modulation of NF-κB Signaling by Zinc
| Modulator | Effect on NF-κB | Mediating Protein | Cellular Outcome | Reference |
| Zinc | Inhibition of NF-κB activation | Induction of A20 | Downregulation of inflammatory cytokines | nih.govnih.gov |
| Pyrrolidine Dithiocarbamate (PDTC) | Inhibition of NF-κB activation | Requires zinc for its inhibitory effect | Suppression of inflammatory gene expression | nih.gov |
Antimicrobial and Antifungal Action Pathways
Dithiocarbamates have long been recognized for their fungicidal properties in agricultural applications. The antimicrobial and antifungal actions of zinc dithiocarbamates are believed to stem from their ability to interfere with essential microbial cellular processes.
The antimicrobial and antifungal efficacy of dithiocarbamates is often attributed to their ability to chelate essential metal ions required by microbial enzymes. This can lead to the disruption of vital metabolic pathways. Furthermore, some studies suggest that the dithiocarbamate moiety itself can interact with and inactivate key enzymes and proteins within microbial cells.
Research on various zinc compounds has highlighted their antifungal properties, which are often concentration-dependent. researchgate.netresearchgate.net The proposed mechanisms for the antifungal activity of zinc compounds, such as zinc oxide nanoparticles, include the generation of reactive oxygen species that damage fungal cells, disruption of the cell membrane, and inhibition of hyphal growth. researchgate.netnih.govmdpi.com
A study on a series of dithiocarbamates demonstrated their potent inhibitory activity against fungal β-carbonic anhydrases, which are crucial enzymes for the growth and virulence of several pathogenic fungi. This inhibition was dependent on the substitution pattern of the dithiocarbamate, suggesting that the specific structure of the dithiocarbamate, such as in this compound, would influence its antifungal potency.
Table 3: Antifungal Activity of a Related Zinc Dithiocarbamate
| Compound | Fungal Species | Method | Observation | Reference |
| Zinc Diethyldithiocarbamate | Fusarium sp. | Agar well diffusion | Zone of inhibition observed, indicating fungicidal activity. | researchgate.net |
Chelation of Essential Metal Ions in Pathogens
The dithiocarbamate moiety within this compound possesses strong metal-chelating properties. This characteristic is fundamental to its mechanism of action against various pathogens. By sequestering essential metal ions, such as copper and zinc, which are vital for the catalytic activity of numerous microbial enzymes, the compound can disrupt critical metabolic pathways and inhibit pathogen growth. researchgate.net
For instance, studies have demonstrated that the diethyldithiocarbamate (DEC) component can be strongly chelated to the copper ion on superoxide (B77818) dismutase (SOD), a crucial enzyme in pathogenic microorganisms for mitigating oxidative stress. researchgate.netnih.gov This chelation effectively inactivates the enzyme, rendering the pathogen more susceptible to oxidative damage. The formation of a chelation complex containing both copper and zinc has been shown to enhance antimicrobial activity against bacteria like E. coli and S. aureus. researchgate.net
Anti-inflammatory Pathways
This compound exhibits anti-inflammatory effects through various molecular pathways. Zinc itself is a known modulator of the immune response and possesses antioxidant and anti-inflammatory properties. nih.gov It can induce the expression of metallothioneins, which are cysteine-rich proteins that help maintain cellular zinc homeostasis and act as potent scavengers of reactive oxygen species. nih.gov
The anti-inflammatory action is also linked to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov Zinc can increase the expression of A20 and PPAR-α, two zinc finger proteins with anti-inflammatory properties that inhibit NF-κB activation. nih.gov This, in turn, reduces the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov
Molecular Targets in Inflammatory Processes (e.g., Bovine Serum Albumin Denaturation Assay)
A common in vitro method to screen for anti-inflammatory activity is the bovine serum albumin (BSA) denaturation assay. ummat.ac.idunram.ac.id Protein denaturation is a key feature of inflammation. unram.ac.id The ability of a compound to inhibit heat-induced denaturation of BSA suggests potential anti-inflammatory properties. ummat.ac.idresearchgate.net
In this assay, the test compound is incubated with BSA, and the mixture is heated to induce denaturation. unram.ac.idnih.gov The absorbance of the solution is then measured to quantify the extent of protein denaturation. nih.govnih.gov A lower absorbance in the presence of the test compound indicates inhibition of denaturation. Various studies have utilized this method to evaluate the anti-inflammatory potential of different substances, often comparing their efficacy to a standard anti-inflammatory drug like diclofenac (B195802) sodium. researchgate.netnih.gov The capacity of zinc-containing compounds to inhibit protein denaturation in such assays points to a direct interaction with proteins, stabilizing them against inflammatory triggers. nih.gov
Table 1: Illustrative Data from BSA Denaturation Assays
| Compound/Extract | Concentration (µg/mL) | % Inhibition of BSA Denaturation |
| Zinc Oxide Nanoparticles | 10-50 | Concentration-dependent |
| Chitosan Thiocolchicoside-Lauric Acid Nanogel | 10 | 47% |
| Chitosan Thiocolchicoside-Lauric Acid Nanogel | 20 | 53% |
| Chitosan Thiocolchicoside-Lauric Acid Nanogel | 30 | 69% |
| Chitosan Thiocolchicoside-Lauric Acid Nanogel | 40 | 72% |
| Chitosan Thiocolchicoside-Lauric Acid Nanogel | 50 | 81% |
| Diclofenac Sodium (Standard) | 100 | 13.65% |
This table presents illustrative data from various studies to demonstrate the type of results obtained from BSA denaturation assays and is not specific to this compound. researchgate.netnih.govnih.gov
Proteasome Inhibition and Related Cellular Processes
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of damaged or unnecessary proteins, thereby maintaining protein homeostasis. nih.gov Inhibition of the proteasome can lead to the accumulation of these proteins, triggering cellular stress and apoptosis.
Complex Formation with Cellular Copper and Proteasome Binding
This compound, and its related compound zinc diethyldithiocarbamate (ZDEC), can inhibit proteasome activity. nih.gov The mechanism is thought to involve the formation of a complex with cellular copper. The diethyldithiocarbamate (ET) component is a strong chelator of divalent metal ions. nih.gov While the anticancer activity of disulfiram (B1670777) is enhanced by the formation of a copper complex (CuET), zinc-containing dithiocarbamates like ZnET also exhibit proteasome-inhibiting effects. nih.gov These complexes may primarily target the 19S regulatory particle of the 26S proteasome. nih.gov
Induction of Apoptosis in Non-Clinical Models (e.g., Tumor Cell-Specific Apoptosis)
By inhibiting the proteasome, this compound can induce apoptosis, or programmed cell death, particularly in tumor cells which are often more sensitive to proteasome inhibition due to their high rate of protein synthesis and turnover. nih.gov The accumulation of ubiquitinated proteins, a hallmark of proteasome inhibition, serves as a signal for apoptosis. nih.gov
Zinc itself has been shown to induce apoptosis in various cancer cell lines, including those of the thyroid and prostate. nih.govnih.gov The apoptotic effects of zinc can be cell-type dependent, sometimes requiring the presence of functional p53. nih.gov The mechanisms can involve the direct interaction of zinc with mitochondrial proteins like Bax, leading to the release of cytochrome c and the activation of caspases, the key executioners of apoptosis. nih.gov
Haptenation Mechanisms at the Molecular Level
Haptenation is the process by which a small molecule, or hapten, binds to a larger carrier molecule, typically a protein, to become immunogenic. researchgate.net For dithiocarbamates, this is a key mechanism in contact allergy.
The primary mechanisms of haptenation for compounds like zinc diethyldithiocarbamate (a close relative of this compound) are believed to be chelation of metalloproteins and the formation of mixed disulfides. researchgate.netnih.gov The dithiocarbamate can directly chelate metal ions, such as copper, present in the active sites of metalloproteins like superoxide dismutase. nih.govnih.gov This binding to the protein creates a novel antigenic determinant that can be recognized by the immune system. The thiol group within the dithiocarbamate structure is critical for this allergenic potential. nih.gov Additionally, dithiocarbamates can undergo oxidation to form disulfides, which can then react with thiol groups on proteins to form mixed disulfides, another form of haptenation. nih.gov
Protein Binding and Mixed Disulfide Formation
Dithiocarbamates, as a class of compounds, exhibit significant interactions with proteins, a characteristic that is central to their biological effects. The dithiocarbamate moiety is known to form stable complexes with various transition metals, and the nature of the ligand plays a crucial role in dictating the reactivity of the metal center. researchgate.net This interaction is not limited to the metal-binding domains of proteins.
A key aspect of dithiocarbamate interaction with proteins involves the formation of mixed disulfides. Dithiocarbamates can undergo oxidation to form thiuram disulfides. f1000research.com These oxidized species are highly reactive towards thiol groups (-SH) present in cysteine residues of proteins. The reaction between a thiuram disulfide and a protein thiol results in the formation of a mixed disulfide, where the dithiocarbamate moiety becomes covalently attached to the protein. This process can alter the protein's structure and function. The formation of these mixed disulfides is a critical step in the pro-oxidant effects observed with some dithiocarbamates, as it can lead to the oxidation of critical protein thiols. f1000research.com
The binding of dithiocarbamates to proteins is not solely dependent on disulfide exchange. The lipophilic nature of the ethylphenyl group in this compound can also facilitate non-covalent interactions with hydrophobic pockets on protein surfaces, further contributing to its binding affinity and specificity.
Table 1: Key Interactions of Dithiocarbamates with Proteins
| Interaction Type | Description | Consequence for Protein |
| Coordination | The dithiocarbamate ligand forms stable complexes with metal ions within metalloproteins. researchgate.net | Alteration of enzyme activity or structural integrity. |
| Mixed Disulfide Formation | The oxidized form (thiuram disulfide) reacts with protein thiols (cysteine residues). f1000research.com | Covalent modification, leading to changes in protein conformation and function. |
| Non-covalent Binding | The lipophilic organic substituents can interact with hydrophobic regions of proteins. | Can influence the localization and binding affinity of the compound. |
Chelation of Metalloproteins (e.g., Superoxide Dismutase)
A primary mechanism of action for dithiocarbamates is the chelation of metal ions that are essential for the function of various enzymes. researchgate.netf1000research.com Dithiocarbamates are potent chelating agents for transition metals such as copper and zinc, which serve as critical cofactors for a wide range of metalloproteins. f1000research.comnih.gov
Superoxide dismutase (SOD), particularly copper-zinc superoxide dismutase (Cu,Zn-SOD), is a well-studied target of dithiocarbamates. This enzyme plays a crucial role in the antioxidant defense system by catalyzing the dismutation of superoxide radicals. Dithiocarbamates can inhibit SOD activity by chelating the copper ion from its active site. nih.gov This sequestration of the catalytic metal renders the enzyme inactive, leading to an increase in cellular oxidative stress. While the zinc ion in Cu,Zn-SOD primarily plays a structural role, its removal can also destabilize the enzyme.
The chelation theory suggests that upon complexation, the polarity of the metal ion is reduced, which can enhance the lipophilicity of the complex and its ability to permeate biological membranes. f1000research.com This property allows dithiocarbamates to access and chelate metal ions from intracellular metalloproteins. The ability of dithiocarbamates to suppress the activity of physiologically important metalloenzymes through chelation is a key aspect of their biological effects. f1000research.com
Table 2: Effects of Dithiocarbamate Chelation on Metalloproteins
| Metalloprotein Target | Metal Cofactor | Effect of Chelation | Reference |
| Copper-Zinc Superoxide Dismutase (Cu,Zn-SOD) | Copper (Cu²⁺) | Inhibition of enzymatic activity by removal of the catalytic copper ion. | nih.gov |
| Other Metalloenzymes | Zinc (Zn²⁺), Copper (Cu²⁺), etc. | Suppression of biological activity by sequestering essential metal cofactors. | f1000research.com |
Role of Thiol Groups in Molecular Interactions
Thiol groups, particularly those in the amino acid cysteine, are highly reactive functional groups that play a pivotal role in the structure and function of many proteins and enzymes. nih.gov The interaction with thiol groups is a cornerstone of the molecular mechanism of dithiocarbamates.
As mentioned previously, the oxidized form of dithiocarbamates, thiuram disulfides, readily reacts with protein thiols to form mixed disulfides. f1000research.com This reaction is a form of thiol oxidation and can disrupt the native disulfide bonds within a protein or modify critical cysteine residues in the active site of an enzyme, leading to loss of function.
Furthermore, dithiocarbamates can influence the redox state of cells by interacting with low molecular weight thiols such as glutathione (B108866) (GSH). nih.gov GSH is a major intracellular antioxidant, and its depletion can render cells more susceptible to oxidative damage. Dithiocarbamates can be reduced by thiols, and in turn, the resulting products can be re-oxidized, creating a redox cycle that consumes cellular reducing equivalents like GSH. The rate of reaction of dithiocarbamate-metal complexes can be significantly influenced by the presence of physiological concentrations of thiols like GSH and cysteine. nih.gov The reactivity of thiol groups within proteins can be modulated by their local environment, and the interaction with dithiocarbamates can be highly specific depending on the accessibility and reactivity of these groups. nih.gov
Table 3: Summary of Dithiocarbamate Interactions with Thiol Groups
| Interacting Molecule | Type of Interaction | Consequence |
| Protein Cysteine Residues | Mixed disulfide formation with oxidized dithiocarbamates (thiuram disulfides). f1000research.com | Covalent modification, enzyme inhibition, and disruption of protein structure. |
| Glutathione (GSH) | Redox cycling and depletion of cellular GSH. nih.gov | Increased cellular oxidative stress and altered redox signaling. |
| Free Thiols (e.g., Cysteine) | Reduction of dithiocarbamate-metal complexes. nih.gov | Modulation of the reactivity and biological activity of the dithiocarbamate. |
Applications in Advanced Materials Science and Chemical Processes
Accelerators in Polymer Science and Rubber Technology
In the realm of polymer science, ZEPC is a well-established accelerator, a substance that increases the rate of vulcanization, a critical process for converting natural and synthetic rubber into durable materials. It can function as either a fast-acting primary or secondary accelerator in rubber formulations. chemicalland21.com Beyond its role in vulcanization, it also serves as an antioxidant in adhesive systems that are rubber-based. chemicalland21.com
The primary function of accelerators like zinc ethylphenyldithiocarbamate is to control the kinetics of the sulfur vulcanization process. Vulcanization creates a thermoset material by forming atomic bridges, or cross-links, between individual polymer chains, a process that makes the rubber harder, more durable, and resistant to heat and chemical attacks. chemicalland21.com The mechanism involves the accelerator and an activator, typically zinc oxide, which work in concert to split the eight-membered ring structure of sulfur into shorter, more reactive chains. chemicalland21.commdpi.com These reactive sulfur chains then link with the polymer molecules at their cure sites. chemicalland21.com
The cross-linking facilitated by ZEPC fundamentally enhances the physical properties and durability of the final polymer product. The process of vulcanization imparts greater resistance to heating, aging, and chemical degradation. chemicalland21.com The nature and density of the sulfur cross-links are critical determinants of the rubber's final characteristics. For instance, short cross-links, consisting of one or two sulfur atoms, tend to confer greater heat resistance, while longer sulfur bridges enhance the flexible properties of the material. chemicalland21.com
The presence of zinc-based activators not only affects the reaction kinetics but also the nature of the cross-linked products, promoting higher cross-linking densities. mdpi.com Higher cross-link density generally correlates with improved mechanical properties, such as increased tensile strength and modulus. researchgate.net Furthermore, ZEPC's function as an antioxidant in rubber-based adhesives contributes to the long-term durability of the adhesive bonds by inhibiting degradation from oxidation. chemicalland21.comcymitquimica.com The incorporation of zinc oxide as a filler in polymer composites has also been shown to improve thermal stability and mechanical strength. mdpi.com
| Property | Effect of Vulcanization (Accelerated by ZEPC) | Controlling Factor |
|---|---|---|
| Hardness | Increased | Cross-link Density |
| Durability | Increased | Cross-link Network Formation |
| Heat Resistance | Increased | Formation of Short (mono/disulfidic) Cross-links chemicalland21.com |
| Flexibility | Maintained/Enhanced | Formation of Long (polysulfidic) Cross-links chemicalland21.com |
| Resistance to Aging | Increased | Stable Cross-link Network, Antioxidant Properties chemicalland21.com |
| Chemical Resistance | Increased | Cross-linked Thermoset Structure chemicalland21.com |
Research in the rubber industry continuously seeks to optimize vulcanization systems by comparing the performance of different accelerators. Studies often focus on cure characteristics, mechanical properties of the vulcanizates, and the safety profile of the accelerators, particularly concerning the formation of nitrosamines.
For example, one study compared several "safe" zinc dithiocarbamates (ZDCs) derived from non-hazardous amines with the conventional, but potentially unsafe, zinc dimethyldithiocarbamate (B2753861) (ZDMC). researchgate.net The results showed a synergistic activity when these ZDCs were combined with thiazole-based accelerators, and it was concluded that the unsafe ZDMC could be successfully replaced by safer alternatives without compromising tensile strength and modulus. researchgate.net Another research effort investigated the replacement of zinc dibutyldithiocarbamate (ZDBC) with zinc diisononyldithiocarbamate (ZDNC) in nitrile latex formulations. robinsonbrothers.uk The findings indicated that ZDNC, in combination with another accelerator (di-isopropyl xanthogen polysulfide), yielded a superior cure profile and comparable tensile and heat-aging properties to the ZDBC-cured system. robinsonbrothers.uk
These comparative studies highlight a key trend in polymer technology: the development of safer, more efficient accelerator systems. While these specific studies did not include this compound, they demonstrate the methodology used to evaluate and compare members of the dithiocarbamate (B8719985) class of accelerators.
| Accelerator System | Key Finding | Reference Study |
|---|---|---|
| "Safe" Zinc Dithiocarbamates (ZDCs) vs. Zinc Dimethyldithiocarbamate (ZDMC) | Safe ZDCs in combination with thiazole (B1198619) accelerators can effectively replace ZDMC, showing synergistic activity and maintaining mechanical properties. researchgate.net | Effect of zinc dithiocarbamates and thiazole-based accelerators on the vulcanization of natural rubber researchgate.net |
| Zinc Diisononyldithiocarbamate (ZDNC) vs. Zinc Dibutyldithiocarbamate (ZDBC) | ZDNC combination showed a superior cure profile and comparable tensile and aging properties, positioning it as a potential replacement for ZDBC in nitrile latex. robinsonbrothers.uk | Replacement of zinc dibutyldithiocarbamate by safer accelerator(s) for nitrile latex glove formulation robinsonbrothers.uk |
Catalytic Roles Beyond Rubber Vulcanization
While the primary application of zinc dithiocarbamates like ZEPC is in rubber vulcanization, recent research has unveiled their potential as effective catalysts in other areas of chemical synthesis, offering alternatives to traditionally used, and often more toxic, catalysts.
Research has demonstrated that zinc dithiocarbamates, which are traditionally known as highly efficient rubber vulcanization accelerators, can be successfully applied to other types of polymerizations. rsc.orgresearchgate.netresearchgate.net Specifically, a study on zinc diethyldithiocarbamate (B1195824) (ZDTC) revealed its exceptional catalytic performance in synthesizing high molecular weight polyurethanes. rsc.orgresearchgate.netresearchgate.net The reaction was shown to be tolerant of different organic solvents. rsc.orgresearchgate.net
This application is significant because it presents ZDTC as a viable alternative to highly toxic organotin catalysts, such as dibutyltin (B87310) dilaurate (DBTL), which are commonly used in polyurethane and polyester (B1180765) synthesis. rsc.orgresearchgate.net The study suggested that the residual ZDTC catalyst exhibited considerably lower cytotoxicity than the tin-based catalysts. rsc.orgresearchgate.net Although this research focused on ZDTC, its findings suggest a broader potential for other zinc dithiocarbamates, including this compound, to act as effective and safer catalysts in various polymerization reactions that rely on Lewis acidity. rsc.orgresearchgate.net
A notable application stemming from the catalytic role of zinc dithiocarbamates is in the synthesis of advanced functional polymers, such as thermogelling polyurethanes. rsc.orgresearchgate.netresearchgate.net These smart polymers have the ability to transition from a solution (sol) to a gel state in response to a change in temperature.
In a key study, zinc diethyldithiocarbamate (ZDTC) was used to catalyze the synthesis of biocompatible amphiphilic polyurethanes. rsc.orgresearchgate.netresearchgate.net The resulting polymers, composed of PEG and PPG blocks, formed thermo-responsive hydrogels in water. rsc.orgresearchgate.net Remarkably, these hydrogels exhibited very low sol-to-gel transition temperatures at surprisingly low polymer concentrations. rsc.orgresearchgate.netresearchgate.net This behavior is attributed to the considerable supramolecular self-assembly of the polyurethane chains, even at low temperatures. rsc.orgresearchgate.net The success of ZDTC in this synthesis highlights the potential for the broader class of zinc dithiocarbamate compounds, including ZEPC, to be employed in the creation of sophisticated biomedical materials. rsc.orgresearchgate.netresearchgate.net
| Catalyst | Performance Highlight | Application |
|---|---|---|
| Zinc Diethyldithiocarbamate (ZDTC) | Exceptional performance in forming high molecular weight polymers; lower cytotoxicity than organotin catalysts. rsc.orgresearchgate.net | Synthesis of Polyurethanes rsc.orgresearchgate.netresearchgate.net |
| Zinc Diethyldithiocarbamate (ZDTC) | Catalyzes biocompatible polyurethanes that form thermo-responsive hydrogels at low concentrations. rsc.orgresearchgate.netresearchgate.net | Synthesis of Thermogelling Polyurethanes rsc.orgresearchgate.netresearchgate.net |
| Organotin Catalysts (e.g., DBTL) | Traditional catalyst for polyurethane synthesis. | Polyurethane and Polyester Synthesis rsc.orgresearchgate.net |
Degradation of Organic Dyes
The direct application of this compound for the photocatalytic degradation of organic dyes is not extensively documented in scientific literature. However, its behavior within polymer matrices undergoing degradation has been a subject of study. Research into the oxidative degradation of various vulcanizates, including those containing this compound, found that the swollen vulcanizate undergoes simultaneous destruction and structure formation reactions. kglmeridian.com Another study noted that sulfur liberated from polysulfide bonds in vulcanizates made with accelerators like this compound can reduce the speed of oxidation. kglmeridian.com
In a different context, when tested as a precipitating agent for heavy metals, this compound was found to be unable to react with cadmium ions in wet phosphoric acid solutions under the investigated conditions. researchgate.net This is in contrast to other agents like sodium sulfide (B99878), which were effective. researchgate.net
Role as Chemical Intermediates in Organic Synthesis
This compound serves as a valuable chemical intermediate in the field of organic synthesis. chemicalbook.com It is specifically identified as a pharmaceutical intermediate used in the synthesis of a key intermediate for nintedanib, a medication used to treat certain lung diseases. chemicalbook.com This highlights its role in the production of complex, high-value molecules within the pharmaceutical industry. Its general utility as a fine chemical intermediate for synthesis is also recognized.
Material Science Applications (e.g., Surface Modification, Coatings)
The primary role of this compound in material science is as a highly effective vulcanization accelerator for rubber and other elastomers. astm.orggoogle.com Its inclusion in polymer formulations is crucial for developing specific material properties through the formation of cross-linked networks.
Coatings: The compound is a component in various specialized coating formulations. It is listed as a potential accelerator for liquid ebonite mixtures, which are used to create coatings with high chemical inertness and corrosion resistance on substrates like carbon steel and aluminum alloys. googleapis.com Furthermore, it is included in formulations for rapid-cure coatings and polymer-modified asphalt (B605645) compositions. googleapis.com In the realm of tire manufacturing, it can be used in bladder coatings, which are semi-permanent release agents that withstand multiple molding cycles. researchgate.netlanxess.com The European Commission has also listed it as a permitted "aid to polymerisation" for rubber intended for use in contact with drinking water, specifically in applications like coatings on polymer films. travail-solidarite.gouv.fr
Surface Modification: this compound is associated with the surface modification of elastomeric articles. kglmeridian.com While detailed mechanisms are proprietary, accelerators like it are integral to curing processes that define the surface characteristics and performance of rubber goods. For an accelerator to be effective, it must disperse uniformly during mixing and dissolve at cure temperatures, a process critical for achieving desired vulcanizate properties. astm.org
The table below summarizes the diverse applications of this compound in material science.
Interactive Data Table: Applications in Material Science| Application Area | Specific Use | Material Type | Key Function |
| Coatings | Liquid Ebonite Mixtures | Ebonite | Vulcanization Accelerator |
| Rapid Cure Coatings | Acrylic Polymers | Vulcanization Accelerator | |
| Bladder Coatings | Silicone/Rubber | Release Agent Component | |
| Polymer-Modified Asphalt | SBR Copolymer | Vulcanization Accelerator | |
| Advanced Materials | Rubber Vulcanizates | Natural & Synthetic Rubber | Ultra Accelerator |
| Elastomeric Compounds | Elastomers | Cross-linking Agent | |
| Organic Synthesis | Pharmaceutical Production | N/A | Chemical Intermediate |
Environmental Dynamics and Degradation Pathways
Degradation in Environmental Matrices (Air, Water, Soil)
Dithiocarbamates are generally considered to have low persistence in the environment due to their susceptibility to rapid degradation through various pathways, including photolysis and hydrolysis. nih.gov The stability of these compounds, however, can be influenced by several factors such as pH, the presence of metal ions, and the specific environmental matrix. nih.govoup.com
Photolytic and Hydrolytic Degradation Processes
Hydrolysis is a primary degradation pathway for dithiocarbamates. researchgate.net This process is typically catalyzed by acidic conditions, with the rate of degradation increasing as the pH becomes more acidic. researchgate.netcdnsciencepub.com For instance, the half-life of dimethyldithiocarbamate (B2753861) (DMDC), a related compound, is estimated to be as short as 2 hours at a pH of 6, extending to 10 days at a pH of 8 at 25°C. oup.com However, the complexation of dithiocarbamates with metal ions, including zinc, can inhibit this acid-catalyzed hydrolysis, thereby increasing their persistence. researchgate.netresearchgate.net Studies have shown that the presence of copper, in particular, can significantly slow the degradation of dithiocarbamates, with half-lives extending beyond two weeks, regardless of the pH. oup.com
Photolytic degradation, or the breakdown of the compound by light, also contributes to the transformation of dithiocarbamates in the environment. nih.gov The efficiency of this process can be influenced by the presence of photosensitizers and the intensity of solar radiation. Advanced oxidation processes, such as those involving ozone and UV light, have been shown to effectively degrade dithiocarbamates like diethyl dithiocarbamate (B8719985) (DDC) in water. nih.gov The combination of ozone and vacuum UV (O3/VUV) radiation can lead to a degradation rate constant that is significantly higher than that of ozonation alone. nih.gov
Formation of Degradation Products
The degradation of dithiocarbamates results in the formation of various byproducts. A common degradation pathway involves the splitting off of carbon disulfide and hydrogen sulfide (B99878). nih.govcdnsciencepub.com In the case of dialkyldithiocarbamates, decomposition under slightly acidic conditions yields carbon disulfide and a salt of the corresponding amine. cdnsciencepub.com For zinc ethylphenyldithiocarbamate, this would likely result in the formation of carbon disulfide and an ethylphenylamine salt.
Another significant degradation product of certain dithiocarbamates, particularly the ethylene-bis-dithiocarbamates (EBDCs), is ethylenethiourea (B1671646) (ETU). nih.govrsc.org While not a direct degradation product of this compound, the formation of such potentially toxic metabolites from related compounds highlights the importance of understanding the full degradation pathway. Other metabolites can include various isothiocyanates and thioureas. nih.gov S-oxygenation of zinc dithiocarbamate complexes can also occur, leading to the formation of mono- and bis-oxygenated derivatives. nih.govresearchgate.net When heated, zinc diethyldithiocarbamate (B1195824), a similar compound, decomposes to emit toxic fumes of nitrogen and sulfur oxides. nih.gov
Adsorption and Complexation in Aquatic Systems
The behavior of this compound in aquatic environments is largely dictated by its interaction with suspended particles and dissolved substances. Adsorption to sediments and complexation with dissolved organic matter can significantly affect its transport, bioavailability, and ultimate fate.
pH Dependence of Zinc Complexation
The pH of an aquatic system is a critical factor influencing the speciation and complexation of zinc. researchgate.net At lower pH values, zinc tends to exist as the free hydrated ion, [Zn(H2O)6]2+. As the pH increases, hydrolysis occurs, leading to the formation of various aqua-hydroxo complexes such as [Zn(OH)]+ and Zn(OH)2. researchgate.net The adsorption of zinc ions onto surfaces is also highly pH-dependent. For example, the removal of zinc ions from water using activated carbon has been shown to be most effective at a pH of 5.0. nih.gov The complexation of dithiocarbamates with zinc is also influenced by pH, which in turn affects the stability and degradation rate of the dithiocarbamate ligand. researchgate.net
Interaction with Dissolved Organic Matter
Dissolved organic matter (DOM) in aquatic systems, such as humic and fulvic acids, can form stable complexes with zinc ions. nih.govnih.gov This interaction can affect the bioavailability and toxicity of zinc. Spectroscopic studies have shown that both protein-like and humic-like components of DOM can bind with zinc. nih.gov The binding affinity can vary depending on the source and composition of the DOM. For instance, DOM rich in humic-like substances has been found to have a higher binding potential for zinc. nih.gov The presence of other metal ions, such as calcium and magnesium, can compete with zinc for binding sites on DOM. nih.gov Similarly, the dithiocarbamate ligand itself can be outcompeted by natural organic matter for binding with metals like copper present in surface waters. oup.com
Bioavailability and Speciation in Non-Biological Environmental Systems
The bioavailability of this compound and its degradation products is closely linked to their chemical form, or speciation, in the environment. Speciation determines the extent to which the compound can be taken up by organisms and exert a biological effect.
In soil and sediment, the speciation of zinc is influenced by factors such as pH, redox potential, and the presence of other minerals and organic matter. uky.edu Zinc can exist in various forms, including being bound to iron and manganese oxides, complexed with organic matter, or precipitated as zinc sulfide or zinc phosphate. uky.edu Studies on zinc oxide nanoparticles in wastewater treatment systems have shown that regardless of the initial form of zinc added, it is largely converted to zinc sulfide under anaerobic conditions. uky.edumonash.edu Upon aeration, such as during the composting of biosolids, a portion of the zinc sulfide can be re-oxidized and become associated with iron oxides. uky.edu
Contribution from Anthropogenic Sources (e.g., Tire Wear Particles)
A primary anthropogenic pathway for the introduction of zinc dithiocarbamates, including this compound, into the environment is through the wear and tear of vehicle tires. nih.govnih.gov Zinc compounds are integral to the tire manufacturing process, where they act as activators for the vulcanization of rubber. chemicalland21.com This process enhances the durability and elasticity of the rubber. Consequently, tire tread material contains a significant amount of zinc, estimated to be around 1% by weight. nih.govnih.gov
As tires abrade against road surfaces during normal vehicle operation—accelerating, braking, and cornering—small particles known as tire wear particles (TWPs) are generated and released into the environment. cymitquimica.com These particles are a heterogeneous mixture of tire tread components and road surface materials. Studies have shown that the quantity of zinc released from tire wear is substantial. For instance, in the mid-1990s, the amount of zinc released from tire wear in the United States was comparable in magnitude to that released from waste incineration, with estimates for 1999 reaching 10,000 to 11,000 metric tons. nih.govnih.gov
These tire-wear-associated zinc compounds can accumulate in roadside soils and are readily transported into aquatic systems via stormwater runoff. nih.gov A case study in an urban-suburban watershed demonstrated that the flux of zinc from tire wear was significantly greater than that from atmospheric deposition. nih.govnih.gov Once in aquatic environments, zinc can leach from these particles. nih.govnih.gov The rate of leaching is influenced by environmental factors such as pH and salinity, with studies showing enhanced dissolution in the presence of light compared to dark conditions. nih.gov
It has been noted that a significant portion of the zinc found in municipal wastewater treatment plant sludges can be traced back to tire-wear particles that are washed into stormwater sewers. nih.gov This highlights the pervasive nature of this source of zinc contamination in urban and suburban areas.
Table 1: Zinc Contribution from Tire Wear
| Parameter | Value | Reference |
|---|---|---|
| Zinc Content in Tire Tread | ~1% by weight | nih.govnih.gov |
| Estimated Annual Zinc Release from Tire Wear in the U.S. (1999) | 10,000 - 11,000 metric tons | nih.govnih.gov |
| Atmospheric Flux of Total Zinc (Wet Deposition) to an Urban-Suburban Watershed | 2 µg/cm²/yr | nih.govnih.gov |
| Estimated Flux of Zinc from Tire Wear to an Urban-Suburban Watershed | 42 µg/cm²/yr | nih.govnih.gov |
| Measured Accumulation Rate of Total Zinc in Lake Sediment Cores | 27 µg/cm²/yr | nih.govnih.gov |
Environmental Fate Studies of Analogues (e.g., Zn-Diethyldithiocarbamate)
Direct and detailed environmental fate studies on this compound are limited. Therefore, to understand its likely behavior and degradation pathways in the environment, it is informative to examine studies conducted on analogous compounds, such as zinc diethyldithiocarbamate and other thiocarbamates.
Dithiocarbamates, as a class of compounds, are generally characterized by their low solubility in water. nih.gov This property suggests that their mobility in the aqueous phase of soil and water systems may be limited. acs.org However, they are known to be very toxic to aquatic life, with the potential for long-term adverse effects in the aquatic environment. acs.orgnih.gov
The degradation of dithiocarbamates in the environment can occur through several pathways, including hydrolysis, photolysis, and microbial degradation. nih.gov Hydrolysis, a chemical breakdown reaction with water, is considered a primary degradation route for many dithiocarbamates, particularly under acidic conditions. nih.gov However, the complexation of dithiocarbamates with metal ions, such as zinc, can significantly influence their stability and persistence. For instance, the formation of metal complexes can inhibit acid-catalyzed hydrolysis, potentially increasing the half-life of the compound in the environment. researchgate.net
Microbial degradation is another crucial pathway for the breakdown of these compounds. nih.govucanr.edu Various soil microorganisms have been identified that can utilize dithiocarbamates as a source of carbon and nitrogen. nih.gov For some thiocarbamate herbicides, biodegradation is the primary mechanism of their disappearance from soil. ucanr.edu The degradation can be initiated by enzymatic systems within the microorganisms, such as the cytochrome P-450 system, which has been shown to be involved in the N-dealkylation of the thiocarbamate herbicide EPTC in Rhodococcus species. nih.govnih.govasm.org
The breakdown of dithiocarbamates can lead to the formation of several metabolites. Carbon disulfide and its metabolite, 2-thiothiazolidine-4-carboxylic acid, are common degradation products for almost all dithiocarbamates. nih.gov For ethylenebis(dithiocarbamates) (EBDCs), a major and concerning degradation product is ethylene (B1197577) thiourea (B124793) (ETU), which is more water-soluble and mobile than the parent compounds. nih.gov While this compound is not an EBDC, the general degradation pathways of dithiocarbamates suggest that it would likely break down into smaller, more soluble molecules. Hydrolysis of zinc dibutyldithiocarbamate, a close analogue, has been shown to produce the starting amine (dibylamine) and carbon disulfide. nih.gov
Table 2: General Environmental Fate and Degradation of Analogue Dithiocarbamates
| Process | Description | Key Factors/Products | Reference |
|---|---|---|---|
| Hydrolysis | Chemical breakdown by reaction with water. | - Generally acid-catalyzed.
| nih.govresearchgate.netnih.gov |
| Photolysis | Degradation by light. | - Can be a significant degradation pathway for some dithiocarbamates. | nih.gov |
| Microbial Degradation | Breakdown by microorganisms. | - Primary degradation pathway for some thiocarbamates in soil.
| nih.govnih.govnih.govucanr.eduasm.org |
| Common Degradation Products | Molecules formed from the breakdown of dithiocarbamates. | - Carbon disulfide
| nih.govnih.gov |
Advanced Analytical Methodologies for Characterization and Detection
Chromatographic Techniques
Chromatography is a cornerstone for the separation and analysis of complex mixtures. For dithiocarbamates, both liquid and gas chromatography are employed, each with specific applications and challenges.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantification of zinc dithiocarbamates, but their analysis is prone to several challenges. researchgate.net The direct analysis of metal-dithiocarbamate complexes can be complicated by their stability and interaction with instrument components. researcher.life
Several HPLC methods have been developed to analyze dithiocarbamates, often involving a derivatization step to form more stable complexes suitable for analysis. For instance, a common approach involves converting zinc dithiocarbamates into their corresponding copper(II) or cobalt(III) complexes before analysis. researchgate.netnih.gov One study detailed a method for quantifying Zinc diethyldithiocarbamate (B1195824) (a related compound) by converting it to its copper complex and using a reversed-phase C18 column with UV detection at 435 nm. nih.gov This pre-column derivatization facilitates quantification in various matrices. nih.gov The limits of detection (LOD) and quantification (LOQ) for Zinc diethyldithiocarbamate using this method were found to be 0.25 µg/mL and 0.86 µg/mL, respectively. nih.gov
Reversed-phase HPLC on columns like C18 is frequently used, coupled with a UV detector for quantification. encyclopedia.puboup.com However, the instability of zinc DTC complexes can lead to poor linearity in standard curves and reduced sensitivity. researchgate.net Despite these challenges, HPLC remains a preferred method due to its ability to provide high sensitivity and good recovery rates. encyclopedia.pub
Table 1: HPLC Method Parameters for Dithiocarbamate (B8719985) Analysis
| Parameter | Description | Source |
| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.netnih.govencyclopedia.pub |
| Column | Reversed-phase C18 | nih.govencyclopedia.pub |
| Derivatization | Pre-column derivatization with Copper(II) Sulphate or Cobalt(II) Chloride | researchgate.netnih.gov |
| Detection | UV Detector (e.g., at 435 nm for Copper complex, 260 nm for Zinc DTCs) | nih.govoup.com |
| LOD (ZDEC) | 0.25 µg/mL | nih.gov |
| LOQ (ZDEC) | 0.86 µg/mL | nih.gov |
Direct analysis of thermally unstable and non-volatile dithiocarbamates like ZEPC by Gas Chromatography-Mass Spectrometry (GC-MS) is not feasible. thermofisher.comthermofisher.com Therefore, an indirect method is widely adopted and standardized (e.g., EN 12396). encyclopedia.pub This common approach involves the acid hydrolysis of the dithiocarbamate sample, which quantitatively converts the dithiocarbamate moiety into carbon disulfide (CS₂). encyclopedia.pubthermofisher.com
The evolved CS₂ gas is then extracted into a suitable organic solvent, such as iso-octane, and subsequently analyzed by GC-MS. thermofisher.comnih.gov This is a non-specific "sum method" that determines the total dithiocarbamate content by measuring the CS₂ produced, without distinguishing between different dithiocarbamate species present in the sample. thermofisher.comthermofisher.com The identification of CS₂ is typically achieved using selected ion monitoring (SIM) of its characteristic ions, such as m/z 76 and 78. thermofisher.com
The method has been validated for various matrices, including spices, fruits, and vegetables, with good recoveries (often 75-104%) and low limits of quantification (LOQ), typically around 0.05 mg/kg. thermofisher.comnih.gov To ensure accuracy, it is critical to avoid contamination from sources like rubber materials, which can contain dithiocarbamates. thermofisher.com
Table 2: Typical GC-MS Analysis Parameters for Total Dithiocarbamates (as CS₂)
| Parameter | Description | Source |
| Principle | Acid hydrolysis of DTCs to Carbon Disulfide (CS₂) | encyclopedia.pubthermofisher.com |
| Reaction | Sample + Tin(II) Chloride (SnCl₂) in HCl, heated (e.g., 80°C) | thermofisher.comthermofisher.com |
| Extraction | CS₂ absorbed into iso-octane | thermofisher.comnih.gov |
| Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | thermofisher.comnih.gov |
| Detection Mode | Selected Ion Monitoring (SIM) for CS₂ (m/z 76, 78) | thermofisher.com |
| LOQ | ~0.04 - 0.05 mg/kg (as Thiram or CS₂) | encyclopedia.pubthermofisher.com |
| Recovery | 75% - 104% in various food matrices | thermofisher.comnih.gov |
A significant challenge in the chromatographic analysis of metal dithiocarbamates is "transmetalation," a ligand exchange reaction. For zinc dithiocarbamates, this can occur with metals present in the HPLC system, particularly the nickel in stainless steel components. researchgate.netoup.com This exchange can lead to inaccurate quantification as the original zinc complex is converted into a different metal complex. researcher.life
Several strategies have been developed to mitigate or prevent transmetalation:
Use of PEEK Components : Replacing standard stainless steel HPLC components (columns, tubing) with those made from or lined with polyether ether ketone (PEEK), a metal-free polymer, eliminates the source of interfering metal ions. researchgate.netresearcher.life This allows for the successful separation of less stable dithiocarbamate complexes, including those of zinc, which is not feasible with a standard stainless steel column. researcher.lifeoup.com
System Saturation : Another approach involves saturating the HPLC system with zinc ions before analysis. researchgate.net This pre-conditioning minimizes the tendency of the analyte to exchange its zinc ion with metals from the system components.
Blocking with Excess DTC : A practical method involves adding an excess of a different, non-interfering zinc dithiocarbamate, such as zinc dimethyldithiocarbamate (B2753861) (ZDMC) or zinc diethyldithiocarbamate (ZDEC), to the sample extracts. oup.comresearchgate.net This "sacrificial" compound reacts with any active sites in the system, protecting the analyte of interest from transmetalation. oup.com
Pre-column Derivatization : Converting the zinc dithiocarbamate into a more stable complex, such as a cobalt(III) complex, before injection can prevent exchange reactions during analysis. oup.com However, this method can be limited if multiple dithiocarbamate types are present, as it may form multiple mixed-ligand complexes, complicating the chromatogram. researchgate.netoup.com
Spectrometric Techniques for Trace Analysis
Spectrometric methods are invaluable for elemental analysis, providing information on the composition of Zinc ethylphenyldithiocarbamate.
X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis. nih.govthermofisher.com It is particularly effective for determining the zinc content in various samples. The technique works by irradiating a sample with X-rays, causing the elements within to emit secondary, "fluorescent" X-rays at energies characteristic of each element. researchgate.net
Portable XRF instruments offer a rapid and cost-effective tool for analyzing trace metals, including zinc, in a variety of matrices from sulfide (B99878) ores to biological samples like toenails. nih.govthermofisher.com Studies comparing portable XRF with traditional methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for zinc determination have shown excellent correlation and no proportional bias between the two techniques. nih.gov For example, in a study on human toenails, the measurement range for zinc was from approximately 10 to 890 mg/kg, demonstrating the technique's wide applicability. nih.gov XRF is also widely used in industrial quality control, such as measuring the coating weight of zinc on steel sheets. rigaku.com
Table 3: Comparison of XRF and ICP-MS for Zinc Analysis in Toenails
| Parameter | Finding | Source |
| Measurement Range (Zn) | 10 - 890 mg/kg | nih.gov |
| Correlation | High correlation between XRF and ICP-MS results | nih.gov |
| Bias | No proportional bias, small systematic/absolute bias observed | nih.gov |
| Application | Rapid, high-throughput screening of populations for metal exposure | nih.gov |
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, typically coupled with electron microscopy (e.g., SEM or TEM), used for the elemental analysis or chemical characterization of a sample. nih.gov When the sample is bombarded by the electron beam of the microscope, atoms emit characteristic X-rays. The EDX detector measures the energy and intensity of these X-rays to identify the elemental composition of the sample volume being analyzed. nih.gov
This technique is highly effective for confirming the presence and purity of zinc in synthesized materials. For example, in the analysis of zinc oxide (ZnO) nanoparticles, EDX spectra clearly show distinct peaks corresponding to zinc and oxygen, confirming the material's composition. researchgate.netpropulsiontechjournal.com The elemental analysis can provide semi-quantitative data on the weight or atomic percentage of the elements present. researchgate.net For instance, one study on biosynthesized ZnO nanoparticles reported an elemental composition of approximately 78.5% zinc and 21.5% oxygen, indicating a high level of purity. researchgate.net EDX is a powerful tool for verifying the successful synthesis and elemental integrity of zinc-containing compounds. propulsiontechjournal.com
Method Development for Complex Matrices (e.g., Polymer Extracts, Environmental Samples)
Analyzing ZEPC in complex matrices such as polymer extracts from rubber products or environmental samples presents significant challenges due to the presence of numerous interfering substances.
The initial and most critical step in the analysis of ZEPC from complex matrices is the efficient extraction of the analyte from the sample. The choice of solvent and extraction conditions is paramount and depends heavily on the nature of the matrix.
For rubber materials, such as gloves, various solvent-based extraction methods have been developed. A common approach involves shaking the rubber sample with a mixture of acetone (B3395972) and chloroform (B151607) (1:1 ratio) at room temperature. jst.go.jp Another documented method for disposable medical gloves is extraction with acetone at room temperature for 10 minutes. researchgate.net For other rubber compounds, an extraction period of 48 hours at 30 ± 10° C has been used. allenpress.com The choice of extraction technique can differ based on regulatory standards; for instance, European methods may use artificial saliva to simulate leaching into the digestive tract, while North American methods often employ dichloromethane, which tends to extract a more total amount of the substance. asau.ru
Once extracted, the instability of zinc dithiocarbamate complexes often requires a derivatization step to form more stable complexes suitable for chromatographic analysis. scribd.com A frequently used technique is the conversion of zinc(II) complexes into their corresponding cobalt(III) complexes. jst.go.jp These more stable cobalt adducts can then be analyzed effectively using High-Performance Liquid Chromatography (HPLC) with a UV detector. jst.go.jp Alternatively, converting the dithiocarbamates into their copper complexes has also been employed to achieve better separation on Thin-Layer Chromatography (TLC) plates. scribd.com
For environmental samples, such as water, the high tendency of dithiocarbamates to form chelates with metal ions allows for their preconcentration and extraction from aqueous solutions into organic solvents, enabling detection at trace levels. scispace.com
Table 1: Summary of Extraction Protocols for Zinc Dithiocarbamates from Polymer Matrices
| Matrix | Extraction Solvent/Method | Conditions | Post-Extraction Step | Source |
|---|---|---|---|---|
| Rubber Gloves | Acetone-Chloroform (1:1) | Shaking at room temperature | Conversion to Cobalt(III) complexes for HPLC analysis | jst.go.jp |
| Disposable Medical Gloves | Acetone | Shaking at room temperature for 10 min | Direct injection into PEEK lined HPLC column | researchgate.net |
| Rubber Products | Dichloromethane | Not specified | More likely to extract the total amount | asau.ru |
| Latex Gloves | Artificial Sweat or Dichloromethane | Not specified | Conversion to Copper complexes for TLC analysis | scribd.com |
| Rubber Compound | Not specified | 48 hours at 30 ± 10° C | Not specified | allenpress.com |
A significant analytical hurdle in the determination of ZEPC is the presence of "mixed complexes." This issue arises from several factors inherent to dithiocarbamate chemistry and the composition of commercial products.
Firstly, rubber formulations often contain a variety of dithiocarbamates, not just ZEPC. For example, analyses of rubber gloves have detected Zinc dimethyldithiocarbamate (ZDMC), Zinc diethyldithiocarbamate (ZDEC), Zinc dibutyldithiocarbamate (ZDBC), and Zinc pentamethylenedithiocarbamate (ZPC) alongside ZEPC. jst.go.jp The co-extraction of these structurally similar compounds can lead to overlapping signals in chromatographic analyses, complicating individual quantification.
Secondly, the inherent instability of zinc dithiocarbamate complexes can lead to transmetalation reactions during analysis. researchgate.net This occurs when the zinc ion in the ZEPC complex is exchanged for another metal ion present in the analytical system, such as nickel from stainless steel HPLC columns. researchgate.net This ligand exchange can prevent accurate quantification. researchgate.net To circumvent this, the use of metal-free components, such as Polyether Ether Ketone (PEEK) columns, is recommended. researchgate.net Another strategy involves adding an excess of a different, stable zinc dithiocarbamate, like ZDMC or ZDEC, to the extract to block these unwanted transmetalation reactions with the analyte of interest. researchgate.net
The term "mixed complexes" can also refer to the formation of mixed-ligand complexes, where the central metal ion coordinates to dithiocarbamate and other available ligands (like pyridine) in the sample or analytical mobile phase. scispace.com The formation of these adducts can alter the chromatographic behavior and spectroscopic properties of the analyte, further complicating analysis. scispace.com The redox activity of the dithiocarbamate ligand itself is another often-overlooked factor that can lead to unexpected reactions and species in solution, which may be mistaken for different complexes. rsc.org
Limits of Detection and Quantitative Accuracy
Achieving low limits of detection (LOD) and high quantitative accuracy is essential for monitoring ZEPC, particularly in contexts like food contact materials and drinking water, where strict regulatory limits are in place.
Regulatory frameworks often dictate the required analytical sensitivity. For instance, the 4MSI Common Approach for organic materials in contact with drinking water has established a Maximum Tolerable Concentration (MTC) for the sum of several zinc dithiocarbamates, including ZEPC, at 0.05 mg/L (or 50 µg/L). umweltbundesamt.de Regulations for materials contacting drinking water may further stipulate that the analytical method's detection limit must be below one-fifth of the MTC, implying a required LOD of 10 µg/L or better for the sum of these compounds. rivm.nl
While specific LODs for ZEPC are not always detailed in isolation, data for closely related compounds provide an indication of the capabilities of current methods. For example, using HPLC with pre-column derivatization to form a copper complex, an LOD of 0.25 µg/mL has been reported for ZDEC. researchgate.net Another HPLC method reported LODs of 5 µg/mL for ZDEC and 10 µg/mL for ZDBC. researchgate.netresearchgate.net
Quantitative accuracy is intrinsically linked to overcoming the challenges outlined in the previous section. The use of validated extraction methods, internal standards, and matrix-matched calibration curves is crucial. Ensuring the stability of the analyte through derivatization or the use of inert analytical hardware (like PEEK columns) is fundamental to preventing analyte loss and obtaining accurate quantitative results. researchgate.net The choice of a suitable derivatizing agent is also critical; for instance, copper(II) sulfate (B86663) has been shown to be a more effective complexing agent than cobalt(II) chloride for ZDEC analysis in artificial sweat, leading to higher recovery and better accuracy. researchgate.net
Table 2: Regulatory and Methodological Detection Limits for Dithiocarbamates
| Compound/Group | Limit Type | Concentration | Matrix | Source |
|---|---|---|---|---|
| Sum of Zinc (alkyl/aryl) dithiocarbamates (incl. ZEPC) | Maximum Tolerable Concentration (MTC) | 0.05 mg/L (50 µg/L) | Drinking Water | umweltbundesamt.de |
| Zinc diethyldithiocarbamate (ZDEC) | Limit of Detection (LOD) | 0.25 µg/mL | Artificial Sweat | researchgate.net |
| Zinc diethyldithiocarbamate (ZDEC) | Limit of Detection (LOD) | 5 µg/mL | Latex Products | researchgate.netresearchgate.net |
| Zinc dibutyldithiocarbamate (ZDBC) | Limit of Detection (LOD) | 10 µg/mL | Latex Products | researchgate.netresearchgate.net |
Future Research Directions and Emerging Paradigms
Development of Next-Generation Analogues with Tuned Properties
The synthesis of novel zinc dithiocarbamate (B8719985) complexes with tailored properties is a burgeoning area of research. tandfonline.com The core structure of zinc ethylphenyldithiocarbamate offers a versatile scaffold for chemical modification. Future investigations will likely focus on the systematic variation of the N-alkyl and N-aryl substituents to fine-tune the electronic and steric properties of the ligand. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl ring could modulate the electron density on the sulfur atoms, thereby influencing the compound's coordination chemistry, redox potential, and reactivity.
The development of chiral dithiocarbamate complexes is another promising avenue. rsc.org The synthesis of chiral monometallic dithiocarbamate complexes with pendant phenolic groups has been reported, demonstrating the feasibility of incorporating stereocenters into the ligand framework. rsc.org For this compound, this could involve replacing the ethyl or phenyl group with a chiral moiety. Such chiral analogues could find applications in asymmetric catalysis and as probes for chiral recognition.
Furthermore, the design of binuclear or polynuclear zinc dithiocarbamate complexes is gaining traction. tandfonline.com These multi-metallic systems can exhibit cooperative effects, leading to enhanced catalytic activity or novel material properties. Research in this area would involve designing bridging ligands that can coordinate to multiple zinc centers, creating well-defined supramolecular architectures. The synthesis of binuclear Zn(II) complexes with a bridge dithiocarbamate ligand has already been shown to yield compounds with moderate antioxidant activity. tandfonline.com
Exploration of Novel Catalytic Applications
While zinc dithiocarbamates are well-known as vulcanization accelerators, their catalytic potential in other domains remains largely untapped. rsc.orgnih.gov A significant future direction is the exploration of their use in organic synthesis and polymerization reactions. nih.gov For example, zinc diethyldithiocarbamate (B1195824) has demonstrated exceptional performance as a catalyst for the synthesis of biomedically relevant polyurethanes, suggesting that this compound could also be a viable, less toxic alternative to organotin catalysts. rsc.org
The photocatalytic properties of zinc sulfide (B99878) (ZnS) nanoparticles derived from zinc dithiocarbamate precursors open up new possibilities. nih.govnih.gov Zinc dithiocarbamates, including potentially this compound, serve as excellent single-source precursors for the controlled synthesis of ZnS nanomaterials. nih.govwhiterose.ac.uk These nanomaterials are promising for environmental remediation, such as the degradation of organic pollutants in wastewater. nih.gov Future research will focus on optimizing the synthesis conditions of ZnS nanoparticles from this compound to control their size, shape, and defect structure, thereby enhancing their photocatalytic efficiency.
Moreover, the unique coordination environment of zinc in these complexes could be exploited for other catalytic transformations. The Lewis acidic nature of the zinc center, coupled with the soft sulfur ligands, could facilitate a range of organic reactions. Investigating the catalytic activity of this compound in reactions such as C-C bond formation, cycloadditions, and ring-opening polymerizations could unveil novel applications.
In-depth Mechanistic Investigations at the Molecular Level
A fundamental understanding of the reaction mechanisms of this compound at the molecular level is crucial for optimizing its existing applications and for the rational design of new systems. Advanced spectroscopic and computational techniques are poised to play a pivotal role in these investigations.
In situ X-ray Absorption Spectroscopy (XAS) has proven to be a powerful tool for probing the decomposition mechanism of zinc dithiocarbamate complexes during the formation of ZnS nanoparticles. nih.govwhiterose.ac.uk Similar studies on this compound could elucidate the intermediate species formed during its thermal decomposition, providing insights into the nucleation and growth of nanoparticles. researchgate.net For instance, studies on [Zn(S2CNMe2)2] have shown that in the presence of oleylamine (B85491), a five-coordinate amine complex is formed, which is a key intermediate in the decomposition process. whiterose.ac.ukresearchgate.net
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can provide atomic-level details of the structure, bonding, and reactivity of this compound. tandfonline.comtandfonline.com These computational methods can be used to model the interaction of the complex with other molecules, such as substrates in a catalytic reaction or biomolecules in a biological system. tandfonline.com For example, DFT calculations have been used to corroborate the coordination geometry of newly synthesized chiral dithiocarbamate complexes. rsc.org Such in-silico studies can help in understanding the binding mechanisms and in predicting the properties of yet-to-be-synthesized analogues.
Advanced Materials Integration and Performance Optimization
The integration of this compound into advanced materials is a key area for future research, with a focus on leveraging its unique properties to enhance material performance. A significant application lies in its use as a single-source precursor for the synthesis of zinc sulfide (ZnS) nanomaterials with controlled morphology. nih.govwhiterose.ac.uk The thermal decomposition of zinc dithiocarbamates in high-boiling point solvents like oleylamine can yield high-aspect-ratio nanowires or nanorods. nih.govsemanticscholar.org
Future work will focus on fine-tuning the decomposition conditions of this compound, such as temperature, solvent, and the presence of capping agents, to precisely control the dimensions and crystal phase of the resulting ZnS nanostructures. semanticscholar.org The physical form of the nanomaterials can be controlled by varying the decomposition conditions. semanticscholar.org For instance, the decomposition of [Zn(S2CNBu2)2] in a mixture of dodecylamine and PPh3 affords ultrathin nanowires. semanticscholar.org
Furthermore, the incorporation of this compound into polymer matrices could lead to the development of functional composite materials. Its role as a vulcanization accelerator can be extended to create novel rubber composites with enhanced mechanical and thermal properties. The compound could also be explored as a stabilizer or an antioxidant in other polymer systems. The development of coordination polymers and metal-organic frameworks (MOFs) using dithiocarbamate ligands is another exciting frontier. mdpi.com Although the use of dithiocarbamates in MOF construction is not yet prominent, their strong coordination to metal ions could lead to robust frameworks with interesting porous and electronic properties. mdpi.com
Refined Environmental Fate Modeling and Remediation Strategies
As the applications of this compound expand, a thorough understanding of its environmental fate and the development of effective remediation strategies become imperative. Future research in this area will focus on developing sophisticated models to predict the distribution and transformation of this compound in various environmental compartments.
Environmental fate models (EFMs) that integrate processes like transport, transfer, and degradation are essential for assessing the potential environmental exposure and risk. mdpi.com For this compound, these models will need to account for its degradation into carbon disulfide and the corresponding amine, as well as the fate of the zinc ion. nih.gov The development and application of fate and exposure modeling have undergone fundamental changes, driven by the need to address chemicals of concern. rsc.org
In terms of remediation, research will explore novel strategies for the removal of this compound and its degradation products from contaminated soil and water. The use of dithiocarbamate-functionalized materials for the remediation of heavy metals is an established concept, and this can be inversely applied. mdpi.com For instance, materials that can adsorb or degrade dithiocarbamates could be developed. The stabilization/solidification (S/S) technique, which has been shown to be effective for treating zinc-contaminated soil, could be adapted for soils contaminated with zinc dithiocarbamates. researchgate.net This technique involves mixing the contaminated soil with a binder like Portland cement to immobilize the contaminants. researchgate.net
Interdisciplinary Approaches in Zinc Dithiocarbamate Research
The future of this compound research lies in fostering collaborations across various scientific disciplines. The complexity of the challenges and the breadth of opportunities necessitate an interdisciplinary approach, integrating chemistry, materials science, environmental science, and computational science.
Synergies in Research:
| Discipline | Contribution to this compound Research |
| Synthetic Chemistry | Design and synthesis of novel analogues with tailored functionalities. |
| Catalysis | Exploration of new catalytic applications in organic synthesis and polymerization. |
| Materials Science | Integration into advanced materials, such as nanocomposites and MOFs. |
| Environmental Science | Assessment of environmental fate, toxicity, and development of remediation strategies. |
| Computational Chemistry | In-depth mechanistic investigations and prediction of molecular properties. |
| Nanoscience | Controlled synthesis of ZnS nanoparticles and nanowires for various applications. |
For instance, the development of new catalysts for green chemistry applications will require the expertise of synthetic chemists to design and synthesize the catalysts, and chemical engineers to optimize the catalytic processes. Similarly, the creation of advanced nanocomposites will involve materials scientists to fabricate and characterize the materials, and physicists to understand their electronic and optical properties.
Furthermore, addressing the environmental impact of this compound will necessitate a collaborative effort between environmental chemists to study its fate and transport, toxicologists to assess its biological effects, and environmental engineers to develop effective remediation technologies. The integration of experimental and computational approaches will be paramount in accelerating the pace of discovery and innovation in all these areas.
Q & A
Q. What are the standard synthesis protocols for zinc ethylphenyldithiocarbamate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via the reaction of sodium ethylphenyldithiocarbamate with zinc salts (e.g., ZnCl₂ or ZnSO₄) in aqueous or ethanol media. Key variables include pH (optimized near neutrality to avoid decomposition), temperature (25–60°C), and stoichiometric ratios (e.g., 1:1 molar ratio of sodium salt to Zn²⁺). Impurities such as unreacted ligands or zinc oxides may form under acidic or high-temperature conditions, necessitating recrystallization or column chromatography for purification . Yield and purity should be verified using elemental analysis (C, H, N, S, Zn) and spectroscopic methods (FTIR, NMR).
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from related dithiocarbamates?
- FTIR : Key bands include ν(C=S) at 950–1000 cm⁻¹ and ν(C-N) at 1450–1500 cm⁻¹. The absence of S-H stretching (~2500 cm⁻¹) confirms ligand deprotonation .
- NMR : ¹³C NMR shows resonance for the thioureide carbon (C=S) at ~195–205 ppm.
- UV-Vis : Ligand-to-metal charge transfer (LMCT) transitions in the 250–350 nm range confirm complexation .
- XRD : Monoclinic or tetragonal crystal structures are common, with Zn-S bond lengths of ~2.3–2.5 Å . Differentiation from analogs (e.g., zinc diethyldithiocarbamate) relies on phenyl group signatures in NMR/IR and lattice parameters in XRD .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity or catalytic performance of this compound across studies?
Discrepancies often arise from variations in:
- Sample purity : Trace impurities (e.g., unreacted ligands) may act as co-catalysts or inhibitors. Validate purity via HPLC or TLC .
- Experimental design : Control for factors like solvent polarity, temperature, and substrate concentration. For example, catalytic efficiency in vulcanization depends on rubber matrix composition and accelerator-to-sulfur ratios .
- Data interpretation : Use multivariate analysis (e.g., PCA) to isolate variables affecting bioactivity. Cross-reference with computational studies (DFT for electronic structure insights) .
Q. What strategies optimize the reproducibility of this compound-based experiments, particularly in cross-disciplinary studies?
- Standardized protocols : Adopt ICH guidelines for experimental reporting, including detailed descriptions of reaction conditions, purification steps, and characterization data .
- Electronic Lab Notebooks (ELNs) : Use templates to record variables (e.g., pH, solvent) and metadata. ELNs reduce errors in manual data transcription and enhance traceability .
- Collaborative validation : Share raw data (spectra, crystallographic files) via repositories like Zenodo or institutional databases to enable independent verification .
Q. How do structural modifications of this compound impact its reactivity in vulcanization or antimicrobial applications?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance Lewis acidity of Zn²⁺, accelerating sulfur cross-linking in rubber. Conversely, bulky substituents reduce diffusion rates into microbial cell walls, lowering antimicrobial efficacy .
- Coordination geometry : Tetrahedral vs. square-planar geometries influence redox activity. Electrochemical studies (cyclic voltammetry) can correlate structure with catalytic behavior .
Methodological Considerations
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
- Toxicity : Use PPE (gloves, goggles) to prevent dermal/ocular exposure, as dithiocarbamates may cause irritation or allergic reactions .
- Waste disposal : Neutralize acidic byproducts before disposal. Follow EPA guidelines for heavy metal (Zn) waste .
- Data ethics : Anonymize collaborative data and obtain informed consent for studies involving human-derived materials (e.g., enzyme inhibition assays) .
Q. How should researchers design experiments to evaluate the environmental persistence of this compound?
- Degradation studies : Simulate environmental conditions (UV exposure, microbial activity) and monitor decomposition via LC-MS. Key degradation products include ethylphenyldithiocarbamic acid and Zn²⁺ ions .
- Ecotoxicology : Use model organisms (e.g., Daphnia magna) for acute toxicity assays (LC₅₀/EC₅₀). Compare results with regulatory thresholds (e.g., OECD 202) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
